3-Chloro-4-(pyridin-4-yloxy)aniline chemical properties
3-Chloro-4-(pyridin-4-yloxy)aniline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies for 3-Chloro-4-(pyridin-4-yloxy)aniline
Abstract
This technical guide provides a comprehensive analysis of 3-Chloro-4-(pyridin-4-yloxy)aniline, a heterocyclic aromatic amine with significant potential as a building block in medicinal chemistry and materials science. This molecule incorporates three key pharmacophores: a substituted aniline, a pyridine ring, and a diaryl ether linkage. While direct and extensive experimental data for this specific isomer is limited in public literature, this document synthesizes available information on closely related analogues and foundational chemical principles to present a detailed overview. The guide covers its chemical identity, predicted physicochemical properties, plausible synthetic routes with mechanistic considerations, expected reactivity, and potential applications, particularly in the context of drug discovery. Safety and handling protocols are also outlined. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Chemical Identity and Structure
3-Chloro-4-(pyridin-4-yloxy)aniline is an organic compound featuring a chloroaniline core linked to a pyridine ring via an ether bond at the pyridine's 4-position. This specific arrangement of functional groups dictates its chemical behavior and potential for further synthetic modification.
Caption: Chemical Structure of 3-Chloro-4-(pyridin-4-yloxy)aniline
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1N)Cl)OC2=CC=NC=C2 |
| InChI | InChI=1S/C11H9ClN2O/c12-10-6-8(13)3-4-11(10)15-9-1-5-14-7-2-9/h1-7H,13H2 |
| InChIKey | HUHJCGBQPHGZAW-UHFFFAOYSA-N |
| CAS Number | 25935-37-9 (for the analogous pyridin-3-yloxy isomer) |
Note: The CAS number provided is for the closely related 3-yloxy isomer, as a specific, verified CAS for the 4-yloxy target is not consistently available in public databases. Researchers should verify the identity of any commercial samples via analytical means.
Physicochemical Properties
Direct experimental data for 3-Chloro-4-(pyridin-4-yloxy)aniline is not extensively reported. The properties listed below are based on data from its structural isomers and related analogues, providing an estimated profile. These values are crucial for selecting appropriate solvents, reaction conditions, and purification techniques.
Table 2: Physicochemical Properties
| Property | Estimated/Analogous Value | Context/Source |
|---|---|---|
| Physical Form | Solid, likely a white to light yellow or orange powder/crystal. | Based on isomers and analogues[1]. |
| Melting Point | 91.0 to 95.0 °C | Value for 3-Chloro-4-(2-pyridylmethoxy)aniline[2]. The melting point for the target compound is expected to be in a similar range. |
| Solubility | Very slightly soluble in water (e.g., ~0.4 g/L). Soluble in polar organic solvents like methanol, DMF, and DMSO. | Based on data for 3-chloro-4-(pyridin-2-ylmethoxy)aniline[1][3]. |
| pKa (Basic) | ~3.9 (Predicted) | The aniline nitrogen is weakly basic, while the pyridine nitrogen is more basic. This value is for a related compound, 3-(3-Chloro-4-methylphenyl)pyridine[4]. |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | Standard for anilines to prevent oxidation and degradation. |
Synthesis and Mechanistic Insights
The synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline primarily involves the formation of the diaryl ether bond. A robust and logical approach is a two-step sequence involving a nucleophilic aromatic substitution (SₙAr) reaction followed by the reduction of a nitro group.
Causality in Synthetic Design
The chosen synthetic route is predicated on established reactivity principles.
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SₙAr Reaction: The formation of a diaryl ether via SₙAr is most effective when one of the aromatic rings is "electron-deficient," making it susceptible to nucleophilic attack. A nitro group is a powerful electron-withdrawing group that strongly activates the ring towards this type of substitution, specifically at the para position.
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Nitro Group Reduction: The nitro group serves as a synthetic precursor to the aniline. Its reduction is a common and high-yielding transformation that can be achieved under various conditions, allowing for flexibility based on available reagents and equipment. This strategy effectively masks the reactive aniline functionality until the final step.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where the successful isolation and characterization of the intermediate (Step 1) confirms the efficacy of the crucial C-O bond formation before proceeding to the final reduction.
Step 1: Synthesis of 3-Chloro-4-(pyridin-4-yloxy)nitrobenzene (SₙAr Reaction)
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Reagent Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-chloro-4-nitrophenol (1.0 eq), 4-hydroxypyridine (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the nitrophenol.
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Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrophenol is consumed (typically 8-24 hours).
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Workup and Isolation: Cool the mixture to room temperature and pour it into ice-water. A solid precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
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Purification & Validation: The crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane). The identity and purity of the intermediate should be confirmed by NMR spectroscopy and melting point analysis before proceeding.
Step 2: Synthesis of 3-Chloro-4-(pyridin-4-yloxy)aniline (Nitro Reduction)
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Reaction Setup: In a round-bottom flask, suspend the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).
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Reagent Addition: Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq).
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Reaction: Heat the mixture to reflux (around 80-90 °C) with vigorous stirring. Monitor the reaction by TLC until the starting material is no longer visible (typically 2-6 hours).
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Workup and Isolation: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.
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Purification: Basify the remaining aqueous solution with aqueous sodium bicarbonate or dilute sodium hydroxide and extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved via column chromatography on silica gel.
Reactivity and Spectroscopic Profile
The molecule's reactivity is governed by its three primary functional domains: the aniline, the pyridine, and the diaryl ether.
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Aniline Moiety : The primary amine is nucleophilic and is the main site for derivatization. It will readily react with acyl chlorides, anhydrides, and isocyanates to form amides and ureas. It is also a key partner in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for the synthesis of more complex molecules.
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Pyridine Ring : The nitrogen atom is basic and serves as a hydrogen bond acceptor, a critical feature for molecular recognition in biological systems[5]. It can be protonated to form salts or alkylated to form pyridinium ions.
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Aromatic Rings : Both rings can undergo electrophilic aromatic substitution, though the positions are directed by the existing substituents. The aniline ring is activated, while the pyridine ring is generally deactivated.
Predicted Spectroscopic Data
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¹H NMR : The spectrum is expected to show distinct signals for the protons on both aromatic rings. The aniline protons would appear in the upfield aromatic region (~6.5-7.5 ppm), while the pyridine protons would be more downfield, with the protons alpha to the nitrogen being the most deshielded. The NH₂ protons would likely appear as a broad singlet.
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¹³C NMR : The spectrum should display 11 distinct signals for the carbon atoms. The carbon bearing the amino group (C-NH₂) would be upfield, while the carbons attached to oxygen and chlorine would be shifted downfield.
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FT-IR : Key vibrational bands are expected for N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C-O-C asymmetric stretching of the diaryl ether (~1240 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
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Mass Spectrometry : The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 220, along with a significant M+2 peak at m/z 222 (approximately one-third the intensity of the M⁺ peak) due to the natural abundance of the ³⁷Cl isotope.
Applications in Drug Discovery
3-Chloro-4-(pyridin-4-yloxy)aniline, while not a drug itself, represents a "privileged scaffold" in medicinal chemistry. Its structural motifs are present in numerous clinically important molecules, particularly kinase inhibitors used in oncology.
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Kinase Inhibition : The pyridine and aniline moieties are perfectly suited to interact with the hinge region of ATP-binding sites in many protein kinases[5]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the aniline N-H can act as a hydrogen bond donor. This scaffold serves as a foundational core upon which other functionalities can be built to achieve potency and selectivity. Analogues have been used in the preparation of inhibitors of human epidermal growth factor receptor-2 (HER2) kinase[1][7].
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Versatile Intermediate : As a primary aniline, the compound is a versatile starting point for building a library of derivatives through well-established synthetic transformations, making it a valuable tool for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical, proper safety precautions are essential. The safety profile is inferred from related chloroanilines and pyridinyl compounds.
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Hazards : The compound is expected to cause skin and serious eye irritation[2]. It may be harmful if swallowed, inhaled, or absorbed through the skin, as is common for substituted anilines[8].
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Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat when handling this chemical[9].
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Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9]. Avoid creating dust.
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Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[10].
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Pharmaffiliates. CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. [Link]
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International Labour Organization. ICSC 0130 - 3-CHLOROANILINE. [Link]
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Global Substance Registration System (GSRS). 3-CHLORO-4-(PYRIDIN-4-YLMETHOXY)ANILINE. [Link]
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PubChem. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255. [Link]
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U.S. Environmental Protection Agency. 3-(3-Chloro-4-methylphenyl)pyridine-4-carboxylic acid Properties. [Link]
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MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]
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Appchem. 3-Chloro-4-(pyridin-2-yloxy)aniline | 179687-67-3. [Link]
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ResearchGate. Applications of 3‐chloro‐4‐fluoroaniline (4) in various fields. [Link]
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